molecular formula C15H20N2O4 B180545 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate CAS No. 115655-42-0

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate

Cat. No.: B180545
CAS No.: 115655-42-0
M. Wt: 292.33 g/mol
InChI Key: PLQPYSJTFRDBOT-UHFFFAOYSA-N
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Description

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules.

Scientific Research Applications

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

    4-Amino-1-benzylpiperidine: This compound has a similar piperidine ring structure but lacks the carboxylate groups.

    1-Benzylpiperidin-4-amine: Similar to the above compound but with different functional groups.

    4-Benzylpiperidine: Known for its use as a monoamine releasing agent

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-13(18)15(16)7-9-17(10-8-15)14(19)21-11-12-5-3-2-4-6-12/h2-6H,7-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQPYSJTFRDBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181204
Record name 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-42-0
Record name 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115655-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl 1-(phenylmethyl) 4-amino-1,4-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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